molecular formula C22H25FN6O2S B2406386 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 688793-70-6

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2406386
CAS No.: 688793-70-6
M. Wt: 456.54
InChI Key: JSALYQVMCWXZAJ-UHFFFAOYSA-N
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Description

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN6O2S and its molecular weight is 456.54. The purity is usually 95%.
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Biological Activity

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a molecular weight of 456.58 g/mol and a molecular formula of C24H29FN4O2S. Its chemical structure includes a piperazine moiety and a pyrimidine derivative, which are significant for its biological activity.

PropertyValue
Molecular Weight456.58 g/mol
Molecular FormulaC24H29FN4O2S
LogP2.7639
Polar Surface Area47.205 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound largely stems from its interaction with various biological targets:

  • Cholinesterase Inhibition : Similar compounds have shown efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions like Alzheimer's disease. The presence of the fluorophenyl group may enhance binding affinity to these enzymes .
  • Transporter Inhibition : Research indicates that analogues of this compound can inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a role in nucleotide synthesis and adenosine regulation. This inhibition may have implications in cancer therapy by affecting tumor growth dynamics .
  • Antimicrobial Activity : Piperazine derivatives have been noted for their antimicrobial properties. Compounds structurally related to this one have demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • Study on Cholinesterase Inhibition : A study evaluated several piperazine derivatives for their AChE inhibitory effects, revealing IC50 values ranging from 10 to 40 μM for various analogues. The presence of electron-withdrawing groups significantly influenced the inhibitory potency .
  • Nucleoside Transporter Study : Another investigation focused on the selectivity of piperazine-based compounds towards ENTs, finding that modifications to the piperazine ring could enhance selectivity and potency against ENT2 compared to ENT1 .
  • Antimicrobial Efficacy : A synthesis study highlighted the antimicrobial properties of piperazine derivatives, with some exhibiting MIC values below 10 μg/mL against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Structure and Composition

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The molecular formula is C24H29FN4O2SC_{24}H_{29}FN_4O_2S, with a molecular weight of approximately 456.58 g/mol. Key features include:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Piperazine Moiety : Commonly found in many pharmacologically active compounds, known for its role in central nervous system activity.
  • Dihydropyrido[2,3-d]pyrimidinone Core : Suggests potential for interaction with nucleic acid structures or enzymes involved in nucleotide metabolism.

Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The fluorophenyl substitution may enhance these effects, making it a candidate for further investigation in treating depression and anxiety disorders .

Anticancer Properties

The unique structure of the compound suggests potential anticancer activity. Studies have shown that dihydropyrido[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to interact with nucleic acid structures may also contribute to its anticancer efficacy .

Inhibition of Nucleoside Transporters

Recent studies have identified related compounds as inhibitors of equilibrative nucleoside transporters (ENTs), which play a significant role in cancer therapy by regulating the availability of nucleosides for DNA synthesis . The compound may exhibit similar properties, potentially enhancing the efficacy of chemotherapeutic agents by increasing nucleotide availability within cancer cells.

Study on Antidepressant Effects

A study published in Psychopharmacology explored the antidepressant-like effects of various piperazine derivatives. The results indicated that structural modifications could significantly enhance the efficacy of these compounds in animal models . The presence of the fluorophenyl group was noted to increase binding affinity to serotonin receptors.

Investigation into Anticancer Activity

In vitro studies demonstrated that derivatives similar to the compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . Further research is needed to elucidate the specific pathways affected by this compound.

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2S/c23-17-6-1-2-7-18(17)28-13-11-27(12-14-28)10-4-9-24-19(30)15-29-21(31)16-5-3-8-25-20(16)26-22(29)32/h1-3,5-8H,4,9-15H2,(H,24,30)(H,25,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSALYQVMCWXZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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